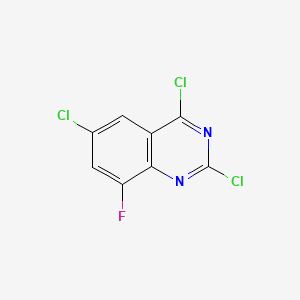

2,4,6-Trichloro-8-fluoro-quinazoline

CAS No.:

Cat. No.: VC13818096

Molecular Formula: C8H2Cl3FN2

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H2Cl3FN2 |

|---|---|

| Molecular Weight | 251.5 g/mol |

| IUPAC Name | 2,4,6-trichloro-8-fluoroquinazoline |

| Standard InChI | InChI=1S/C8H2Cl3FN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H |

| Standard InChI Key | GPQONCYLOZJSQH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |

| Canonical SMILES | C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. Substitution patterns significantly influence electronic distribution and steric effects. In 2,4,6-trichloro-8-fluoroquinazoline, the chlorine atoms at positions 2, 4, and 6 create strong electron-withdrawing effects, while the fluorine at position 8 further polarizes the aromatic system. This arrangement enhances electrophilic substitution susceptibility at specific positions, such as the 5th and 7th carbons .

Synthesis and Manufacturing

Precursor Selection

Synthesis typically begins with a quinazolin-4(3H)-one precursor. For example, 2-aryl-6,8-dibromoquinazolin-4(3H)-ones have been prepared via cyclocondensation of 3,5-dibromobenzamide with aldehydes using iodine as a dual catalyst and oxidant . Adapting this method, 2,4,6-trichloro-8-fluoroquinazoline could be synthesized from a fluorinated anthranilic acid derivative.

Chlorination and Fluorination

Chlorination of the quinazolinone intermediate is often achieved using POCl₃ or SOCl₂ in the presence of catalysts like DMF. For instance, treatment of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones with thionyl chloride (SOCl₂) yields 4-chloroquinazolines in high purity . Fluorination at the 8th position may involve electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic displacement of a nitro group using KF.

Purification and Characterization

Crude products are purified via column chromatography or recrystallization. Analytical techniques such as ¹H/¹³C NMR, HRMS, and X-ray crystallography confirm structure and purity. The electron-deficient nature of the compound likely results in distinct spectroscopic signatures, such as downfield-shifted aromatic protons in NMR .

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2, 4, and 6 are activated toward NAS due to the electron-withdrawing effects of adjacent substituents. For example, reaction with amines or alkoxides could yield 2,4,6-triamino- or 2,4,6-trialkoxyquinazoline derivatives. The fluorine at position 8, being a poor leaving group, remains intact under mild conditions but may participate in harsh fluorination reactions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable further functionalization:

-

Suzuki-Miyaura Coupling: Arylboronic acids can replace bromine or iodine substituents. For instance, 2-aryl-6,8-dibromo-4-chloroquinazolines undergo Suzuki coupling with arylboronic acids to form triarylquinazolines .

-

Sonogashira Coupling: Terminal alkynes react with halogenated quinazolines to introduce alkynyl groups, enhancing π-conjugation for optoelectronic applications .

Table 2: Representative Reactions of Halogenated Quinazolines

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Triarylquinazoline | Kinase inhibitor scaffolds |

| Sonogashira Coupling | Phenylacetylene, CuI | Alkynylquinazoline | Fluorescent probes |

| NAS with Amines | Ammonia, EtOH | Aminoquinazoline | Antimicrobial agents |

Applications in Pharmaceutical Research

Kinase Inhibition

Quinazoline derivatives are prominent in kinase inhibitor development. The trichloro-fluoro substitution pattern in 2,4,6-trichloro-8-fluoroquinazoline may mimic ATP-binding motifs, enabling competitive inhibition of kinases like EGFR or Aurora A. Analogous compounds exhibit IC₅₀ values in the low micromolar range against cancer cell lines .

Antimicrobial Activity

Halogenated quinazolines demonstrate broad-spectrum antimicrobial properties. The fluorine atom enhances membrane permeability, while chlorine substituents increase electrophilicity, disrupting microbial enzymatic activity. Preliminary studies on similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Material Science Applications

The planar, conjugated structure of 2,4,6-trichloro-8-fluoroquinazoline makes it suitable for optoelectronic materials. Derivatives with extended π-systems exhibit tunable photoluminescence, with emission maxima in the 450–600 nm range, applicable in OLEDs and sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume